

# Lorlatinib Profile & Performance Data

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## Compound Focus: Alk-IN-28

CAS No.: 1108743-80-1

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The table below summarizes key experimental data and characteristics of Lorlatinib from clinical trials [1] [2].

Aspect	Lorlatinib (3rd Generation ALK TKI)	Supporting Experimental Data & Context
Primary Indication	First-line or later-line treatment for advanced ALK+ NSCLC [2].	

| **Key Efficacy Data (First-line, vs. Crizotinib)** || **Trial Name:** CROWN (Phase 3) [1] [2]. **Design:** Global, multicenter, randomized, phase 3 trial. || - Progression-Free Survival (PFS) | **5-year PFS rate:** 60% **Hazard Ratio (HR):** 0.19 (72% reduction in risk of progression/death vs. crizotinib) [1] [2]. | **Endpoint & Assessment:** Primary endpoint was PFS assessed by Blinded Independent Central Review (BICR) [1]. || - Overall Response Rate (ORR) | **76%** (3% complete response + 73% partial response) [2]. | **Method:** RECIST v1.1. || - Intracranial Efficacy | **Intracranial Complete Response Rate:** 71% in patients with measurable brain metastases at baseline [2]. | **Method:** Brain MRI, using a modified RECIST v1.1 in CROWN (included up to 5 CNS lesions) [1]. || **Key Efficacy Data (Later-line)** | **ORR:** 48% (4% complete + 44% partial response) [2]. | **Trial:** A single-arm, phase 2 trial in patients who had failed other ALK TKIs [2]. || **Mechanism of Action** | Reversible, ATP-competitive third-generation ALK/ROS1 TKI; designed to cross the blood-brain barrier and overcome resistant mutations [3] [2]. || **Resistance Profile** | Potent against a broad spectrum of **ALK resistance mutations**, including **G1202R** [3]. Resistance often involves **compound ALK mutations** [3] [4]. | **Experimental Models:** Preclinical activity demonstrated in Ba/F3 cell

models [3]. | | **Common Adverse Events** | Lipid profile alterations (high cholesterol/triglycerides), peripheral edema, cognitive effects, mood changes, weight gain [1] [2]. | **Assessment:** Graded per CTCAE. | | **Treatment Discontinuation** | 7% of patients discontinued due to adverse events (in CROWN trial) [1]. | |

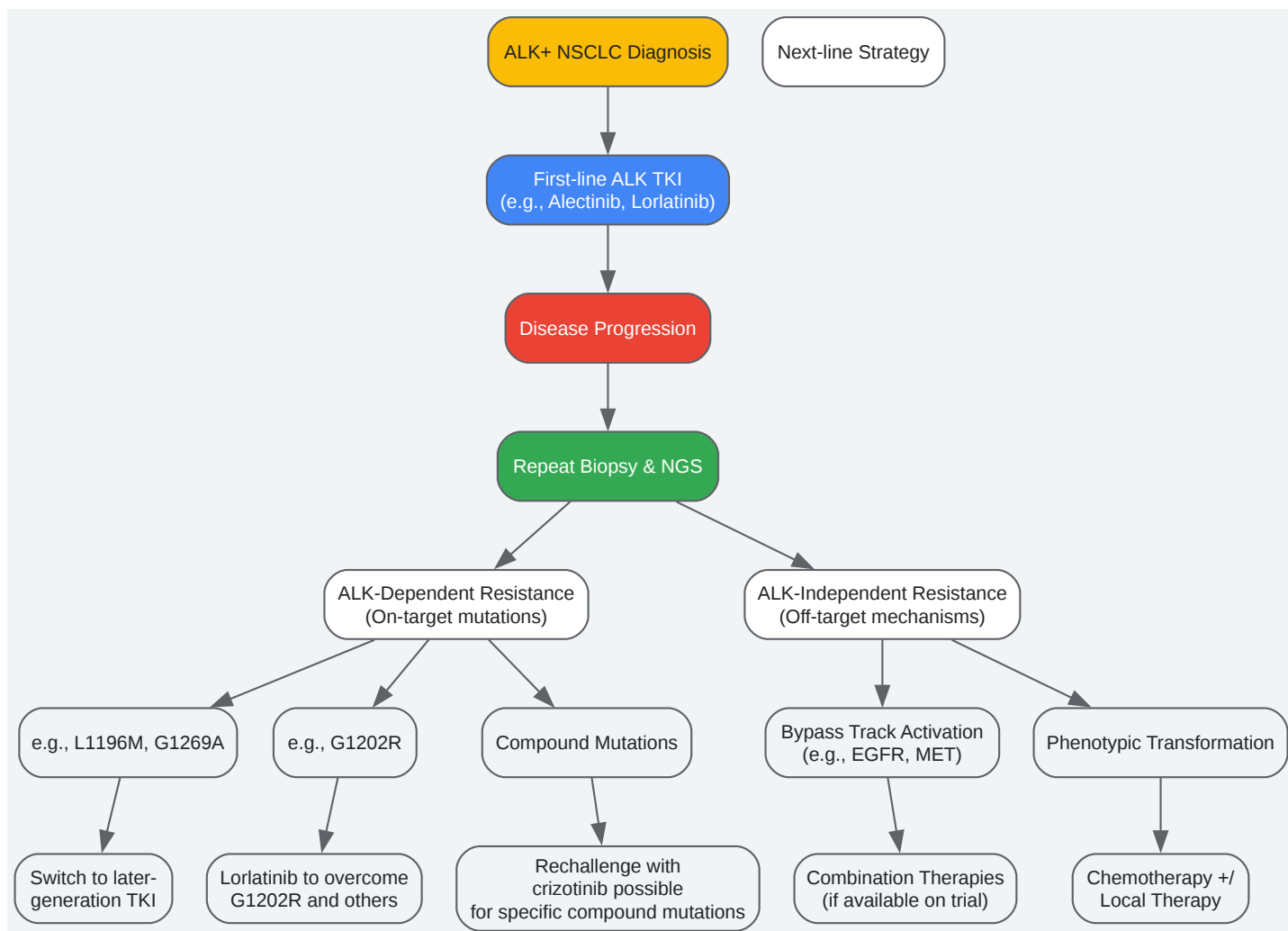
## Experimental Protocols for Key Assessments

For the key experiments cited in the table above, here are the detailed methodologies:

- **Progression-Free Survival (PFS) Assessment:** In the pivotal CROWN trial, PFS was defined as the time from randomization to the first objective documentation of disease progression or death from any cause. The primary PFS analysis was performed by a **Blinded Independent Central Review (BICR)** to eliminate investigator bias. Tumor assessments were conducted at baseline and then every 8 weeks for the first two years, and every 12 weeks thereafter, using computed tomography (CT) or magnetic resonance imaging (MRI) [1] [2].
- **Intracranial Response Evaluation:** In the CROWN trial, **brain MRI** was mandatory for all patients at baseline and at each subsequent tumor evaluation time point. For patients with measurable CNS lesions ( $\geq 5$  mm), intracranial tumor response was evaluated according to a **modified version of RECIST v1.1**, which allowed for the measurement of up to 5 target lesions in the brain in addition to the systemic target lesions [1].
- **Assessment of Resistance Mutations:** Identifying the specific mechanism of resistance following disease progression on an ALK TKI often involves a **repeat tumor biopsy** or liquid biopsy for **next-generation sequencing (NGS)**. This protocol is critical for guiding subsequent therapy, as the presence of specific ALK mutations (like G1202R) predicts response to drugs like lorlatinib, while their absence suggests ALK-independent resistance mechanisms [3] [4].

## ALK TKI Resistance and Sequencing

The following diagram illustrates the development of resistance and potential subsequent treatment strategies, which is a key consideration in drug development.



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## How to Proceed with Your Comparison

Since "**Alk-IN-28**" was not found in the available scientific literature, here are suggested steps to gather the necessary information for a complete comparison guide:

- **Search Specialized Databases:** Look up "**Alk-IN-28**" on professional chemical vendor sites (like Selleckchem, MedChemExpress, Cayman Chemical) for purchasing information and data sheets.

Search patent databases (like Google Patents, USPTO) using the compound name to find its original discovery and preliminary data.

- **Consult Preclinical Literature:** If it is a recent research compound, data might only be available in non-clinical studies. Search for the exact name in platforms like PubMed and Google Scholar. The data, if available, will likely be from **in vitro kinase assays** and **in vivo animal models** (e.g., mouse xenografts), which would form the basis for your comparison with Lorlatinib's clinical data.
- **Contrast Research vs. Clinical Data:** Be prepared to frame your guide around the distinction between a compound in the research phase ("**Alk-IN-28**") and an approved drug (Lorlatinib). The comparison will likely be between early **potency and efficacy in biochemical/cell-based assays** versus established **clinical trial outcomes**.

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## References

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